

An In-depth Technical Guide to 1-Chloroeicosane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Chloroeicosane

Cat. No.: B1581961

[Get Quote](#)

This guide provides a comprehensive overview of **1-Chloroeicosane**, a long-chain halogenated alkane, tailored for researchers, scientists, and professionals in drug development. It delves into the molecule's structural and physicochemical properties, synthesis, reactivity, and analytical characterization, with a focus on its potential applications in the pharmaceutical landscape.

Introduction and Molecular Structure

1-Chloroeicosane (C₂₀H₄₁Cl) is a saturated, unbranched chloroalkane consisting of a twenty-carbon chain with a single chlorine atom at the C1 position.^{[1][2]} Its linear formula is CH₃(CH₂)₁₈CH₂Cl. This simple yet defining structure imparts specific chemical characteristics that are of interest in organic synthesis and material science.

The molecule's long aliphatic chain renders it highly non-polar, while the terminal chlorine atom introduces a site of reactivity, making it a useful intermediate for introducing a C20 alkyl group into other molecules.

Molecular Identifiers:

- IUPAC Name: **1-chloroeicosane**^[3]
- CAS Number: 42217-02-7^[1]
- Synonyms: Eicosyl Chloride, n-Eicosyl Chloride^{[4][5][6]}

Physicochemical Properties

The physical and chemical properties of **1-Chloroeicosane** are predominantly dictated by its long hydrocarbon tail. These properties are crucial for predicting its behavior in various solvents, reaction conditions, and biological systems.

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C ₂₀ H ₄₁ Cl | [1] |
| Molecular Weight | 316.99 g/mol | [1] |
| Appearance | Solid | [7] |
| Melting Point | 36-38 °C (for the parent alkane, eicosane) | [8] |
| Boiling Point | 343.1 °C (for the parent alkane, eicosane) | [8] |
| Density | 0.7886 g/cm ³ at 20 °C (for the parent alkane, eicosane) | [9] |
| Solubility | Insoluble in water; soluble in non-polar organic solvents. | [8] |
| InChI Key | AFGNVSCTEXUEJE-UHFFFAOYSA-N | [1] |

Note: Some physical properties are referenced from its parent alkane, eicosane, due to the limited availability of specific experimental data for **1-Chloroeicosane**.

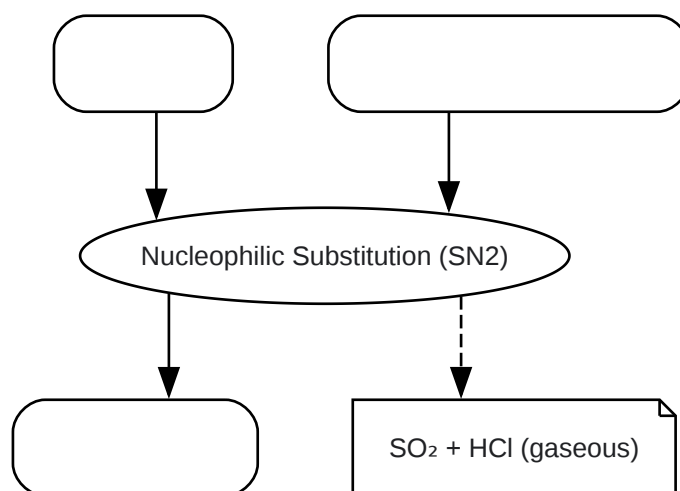
Synthesis and Reactivity

3.1. General Synthesis Pathway

1-Chloroeicosane is typically synthesized from its corresponding alcohol, 1-eicosanol. A common and efficient method is the reaction of 1-eicosanol with a chlorinating agent such as thionyl chloride (SOCl₂) or hydrochloric acid (HCl). The use of thionyl chloride is often preferred

as it produces gaseous byproducts (SO_2 and HCl), which are easily removed from the reaction mixture, simplifying purification.

Conceptual Synthesis Workflow:



[Click to download full resolution via product page](#)

Caption: Synthesis of **1-Chloroeicosane** from 1-Eicosanol.

3.2. Key Reactions and Mechanistic Insights

As a primary alkyl halide, **1-Chloroeicosane** readily undergoes nucleophilic substitution reactions ($\text{S}_\text{N}2$). The chlorine atom serves as a good leaving group, allowing for the introduction of a variety of nucleophiles. This reactivity is fundamental to its utility as a synthetic intermediate.

Examples of Nucleophilic Substitution Reactions:

- Formation of Ethers (Williamson Ether Synthesis): Reaction with an alkoxide (RO^-) yields an eicosyl ether.
- Formation of Amines: Reaction with ammonia or primary/secondary amines can be used to synthesize long-chain amines.
- Formation of Nitriles: Reaction with cyanide salts (e.g., NaCN) introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid.

- Grignard Reagent Formation: Reaction with magnesium metal in an ether solvent forms the corresponding Grignard reagent, eicosylmagnesium chloride, a powerful carbon nucleophile.

Experimental Protocol: Grignard Reagent Formation

- Preparation: All glassware must be rigorously dried to exclude moisture. Magnesium turnings are placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Initiation: A small amount of a solution of **1-Chloroeicosane** in anhydrous diethyl ether or THF is added to the magnesium. The reaction may be initiated by gentle heating or the addition of a small crystal of iodine.
- Addition: The remaining **1-Chloroeicosane** solution is added dropwise at a rate that maintains a gentle reflux.
- Completion: After the addition is complete, the mixture is typically refluxed for an additional period to ensure complete reaction. The resulting grey solution of the Grignard reagent is then ready for use in subsequent synthetic steps.

Applications in Drug Development and Research

The long alkyl chain of **1-Chloroeicosane** makes it a valuable building block for the synthesis of lipophilic molecules. In drug development, modifying a pharmacologically active compound with a long alkyl chain can significantly alter its pharmacokinetic properties, such as:

- Increased Lipophilicity: Enhancing the ability of a drug to cross cell membranes.
- Prolonged Half-life: The bulky alkyl group can sterically hinder metabolic enzymes, slowing down the drug's degradation.
- Targeting Lipid-rich Environments: Facilitating the accumulation of a drug in adipose tissue or the lipid bilayers of cells.

While direct applications of **1-Chloroeicosane** in marketed drugs are not widespread, it serves as a model compound and a starting material for the synthesis of various research probes and potential therapeutic agents.

Analytical Characterization

Ensuring the purity and identity of **1-Chloroeicosane** is critical for its use in synthesis. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

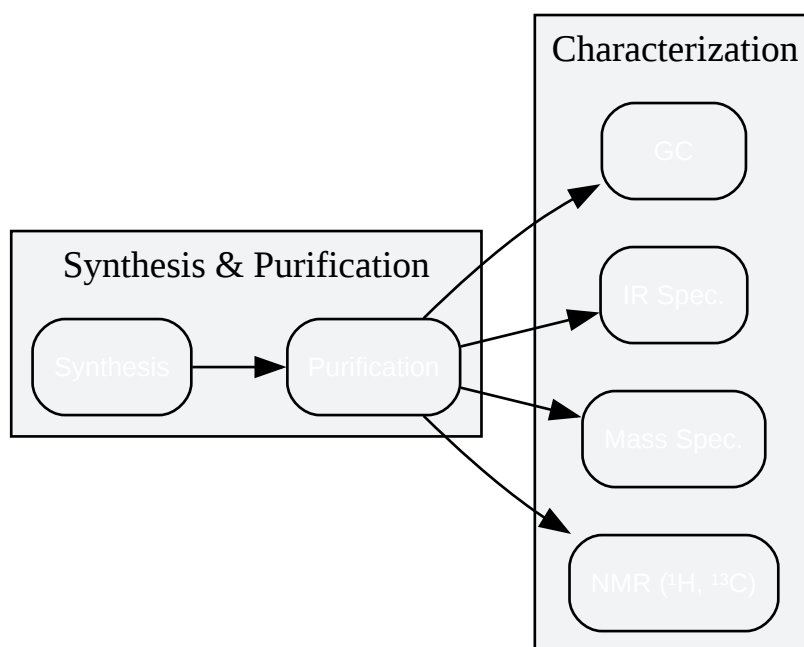
5.1. Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton spectrum is characterized by a triplet corresponding to the $-\text{CH}_2\text{Cl}$ protons at approximately 3.5 ppm, a large signal from the $-(\text{CH}_2)_{18}-$ methylene groups around 1.2-1.4 ppm, and a triplet from the terminal methyl group around 0.9 ppm.
 - ^{13}C NMR: The carbon spectrum shows a distinct signal for the carbon attached to the chlorine atom (C-Cl) at a downfield chemical shift, with the remaining methylene and methyl carbons appearing in the upfield aliphatic region.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of **1-Chloroeicosane** will show a molecular ion peak (M^+) and a characteristic isotopic pattern for the presence of one chlorine atom (M^+ and $\text{M}+2^+$ in a ~3:1 ratio). Fragmentation patterns typically involve the loss of HCl and cleavage of the alkyl chain.[\[2\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong C-H stretching vibrations around $2850\text{-}2960\text{ cm}^{-1}$ and a C-Cl stretching vibration in the fingerprint region.[\[10\]](#)

5.2. Chromatographic Techniques

- Gas Chromatography (GC): Due to its volatility, GC is a suitable method for assessing the purity of **1-Chloroeicosane**. The retention index is a key parameter for its identification.[\[1\]](#)
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used for purity analysis, particularly for less volatile derivatives of **1-Chloroeicosane**.

Data Visualization: Analytical Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and analysis of **1-Chloroeicosane**.

Safety, Handling, and Storage

1-Chloroeicosane is classified as a hazardous substance.^{[5][7]}

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^{[5][7]}
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).^{[5][7]}

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.^[7]

Conclusion

1-Chloroeicosane is a versatile long-chain alkyl halide with significant potential as a synthetic intermediate in various fields, including drug development. Its straightforward synthesis and predictable reactivity make it a valuable tool for introducing lipophilicity and modulating the physicochemical properties of target molecules. A thorough understanding of its properties, handling requirements, and analytical characterization is essential for its effective and safe utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloroeicosane [webbook.nist.gov]
- 2. 1-Chloroeicosane [webbook.nist.gov]
- 3. Chloroicosane | C₂₀H₄₁Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 1-CHLOROEICOSANE | 42217-02-7 [chemicalbook.com]
- 7. 1-Chloroeicosane | 42217-02-7 [sigmaaldrich.com]
- 8. Eicosane - Wikipedia [en.wikipedia.org]
- 9. Eicosane | C₂₀H₄₂ | CID 8222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Chloroeicosane [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Chloroeicosane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581961#understanding-the-structure-of-1-chloroeicosane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com